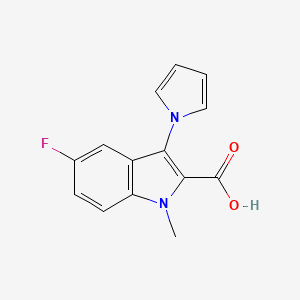
5-Fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylic acid
Descripción general
Descripción
5-Fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C14H11FN2O2 and its molecular weight is 258.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylic acid is a synthetic compound belonging to the indole derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
Molecular Structure:
- Molecular Formula: C14H11FN2O2
- Molecular Weight: 256.25 g/mol
- CAS Number: 1243047-46-2
The compound features a fluorine atom at the 5-position of the indole ring, which significantly influences its biological activity by enhancing binding interactions with biological targets.
Anticancer Activity
Recent studies have shown that indole derivatives exhibit significant anticancer properties. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Data
The compound demonstrated potent inhibitory effects on cell proliferation, suggesting its potential as a lead compound in anticancer drug development.
The mechanism of action involves the inhibition of specific enzymes and pathways associated with cancer cell growth. The presence of the fluorine atom enhances the compound's ability to interact with molecular targets through hydrogen bonding, which is crucial for its biological activity.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Indole Core: Utilizing Fischer indole synthesis.
- Pyrrole Substitution: Achieved via palladium-catalyzed cross-coupling reactions.
- Carboxylic Acid Formation: Through hydrolysis of the corresponding ester.
Table 2: Synthetic Routes
| Step | Reaction Type | Conditions |
|---|---|---|
| Indole Core Formation | Fischer Indole Synthesis | Acidic conditions |
| Pyrrole Substitution | Suzuki-Miyaura Coupling | Palladium catalyst |
| Ester Hydrolysis | Hydrolysis | Aqueous conditions |
Research Applications
The compound is being explored for various applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders and cancer therapies. Its unique structure allows it to serve as a building block for synthesizing other biologically active compounds.
Case Studies
In a recent study, researchers evaluated the compound's effects on GSK-3β, an enzyme implicated in several cancers. The results indicated that it significantly inhibited GSK-3β activity with an IC50 value of approximately 0.23 nM, underscoring its potential as an anticancer agent .
Propiedades
IUPAC Name |
5-fluoro-1-methyl-3-pyrrol-1-ylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c1-16-11-5-4-9(15)8-10(11)12(13(16)14(18)19)17-6-2-3-7-17/h2-8H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHGIOMTNSHUOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=C1C(=O)O)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















